molecular formula C13H11BrO B8345473 2-Bromo-3'-methoxybiphenyl

2-Bromo-3'-methoxybiphenyl

Cat. No.: B8345473
M. Wt: 263.13 g/mol
InChI Key: KTVIDZLVLYSWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3'-methoxybiphenyl is a halogenated biphenyl derivative characterized by a bromine atom at the 2-position of one benzene ring and a methoxy group (-OCH₃) at the 3'-position of the adjacent ring. For instance, it serves as a substrate in cyclolanthanation reactions, where its nonsymmetrical substitution pattern leads to the formation of regioisomeric products. NMR analysis of such reactions reveals a 4:1 ratio of regioisomers (e.g., 4ga and 4gb), highlighting the influence of substituent positioning on reaction outcomes .

The compound’s structure enables unique electronic and steric effects, making it valuable for exploring regioselectivity in cross-coupling and cyclization reactions.

Properties

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

1-bromo-2-(3-methoxyphenyl)benzene

InChI

InChI=1S/C13H11BrO/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9H,1H3

InChI Key

KTVIDZLVLYSWQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Data Table: Key Properties and Reactivity

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Reactivity/Applications References
2-Bromo-3'-methoxybiphenyl C₁₃H₁₁BrO Not available 263.13 (calculated) Cyclolanthanation, regioisomer formation (4:1)
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 2632-13-5 229.07 Manufacturing/laboratory intermediate
2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid C₁₄H₁₁BrO₃ 1215206-07-7 307.14 Drug impurity reference standard
2-Bromo-3'-trifluoromethylbiphenyl C₁₃H₈BrF₃ Not available 289.10 (calculated) Fully regioselective cyclolanthanation

Substituent Effects on Regioselectivity

  • This compound vs. 2-Bromo-3'-trifluoromethylbiphenyl :
    The methoxy group in this compound induces moderate regioselectivity (4:1 isomer ratio) in cyclolanthanation reactions due to its electron-donating nature and steric bulk. In contrast, the trifluoromethyl group in 2-Bromo-3'-trifluoromethylbiphenyl (2h) achieves full regioselectivity , favoring a single product (4gb ). This stark difference underscores the role of electron-withdrawing groups (e.g., -CF₃) in directing reaction pathways .

  • 2-Bromo-4'-methoxyacetophenone: This acetophenone derivative differs in both substituent position (methoxy at 4') and functional group (acetyl moiety). The acetyl group enhances electrophilicity, making it reactive in nucleophilic substitutions. Its primary use as a manufacturing intermediate under controlled conditions highlights its utility in ketone-based syntheses .

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